REACTION_CXSMILES
|
[CH3:1][C:2]([S@:5](/[N:7]=[CH:8]/[C:9]1[N:13]([CH3:14])[CH:12]=[N:11][CH:10]=1)=[O:6])([CH3:4])[CH3:3].C1COCC1.[F:20][C:21]1[CH:22]=[C:23]([Mg]Br)[CH:24]=[CH:25][C:26]=1[O:27][CH3:28]>O>[CH3:1][C:2]([S:5]([NH2:7])=[O:6])([CH3:4])[CH3:3].[F:20][C:21]1[CH:22]=[C:23]([C@@H:8]([C:9]2[N:13]([CH3:14])[CH:12]=[N:11][CH:10]=2)[NH:7][S@@:5]([C:2]([CH3:1])([CH3:3])[CH3:4])=[O:6])[CH:24]=[CH:25][C:26]=1[O:27][CH3:28]
|
Name
|
(3-fluoro-4-methoxyphenyl)magnesium bromide
|
Quantity
|
2.717 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1OC)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at −10° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by reverse phase chromatography (eluting with 0-65% MeCN/water)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)S(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1OC)[C@H](N[S@](=O)C(C)(C)C)C1=CN=CN1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 315 mg | |
YIELD: PERCENTYIELD | 13.71% | |
YIELD: CALCULATEDPERCENTYIELD | 27.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([S@:5](/[N:7]=[CH:8]/[C:9]1[N:13]([CH3:14])[CH:12]=[N:11][CH:10]=1)=[O:6])([CH3:4])[CH3:3].C1COCC1.[F:20][C:21]1[CH:22]=[C:23]([Mg]Br)[CH:24]=[CH:25][C:26]=1[O:27][CH3:28]>O>[CH3:1][C:2]([S:5]([NH2:7])=[O:6])([CH3:4])[CH3:3].[F:20][C:21]1[CH:22]=[C:23]([C@@H:8]([C:9]2[N:13]([CH3:14])[CH:12]=[N:11][CH:10]=2)[NH:7][S@@:5]([C:2]([CH3:1])([CH3:3])[CH3:4])=[O:6])[CH:24]=[CH:25][C:26]=1[O:27][CH3:28]
|
Name
|
(3-fluoro-4-methoxyphenyl)magnesium bromide
|
Quantity
|
2.717 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1OC)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at −10° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by reverse phase chromatography (eluting with 0-65% MeCN/water)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)S(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1OC)[C@H](N[S@](=O)C(C)(C)C)C1=CN=CN1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 315 mg | |
YIELD: PERCENTYIELD | 13.71% | |
YIELD: CALCULATEDPERCENTYIELD | 27.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([S@:5](/[N:7]=[CH:8]/[C:9]1[N:13]([CH3:14])[CH:12]=[N:11][CH:10]=1)=[O:6])([CH3:4])[CH3:3].C1COCC1.[F:20][C:21]1[CH:22]=[C:23]([Mg]Br)[CH:24]=[CH:25][C:26]=1[O:27][CH3:28]>O>[CH3:1][C:2]([S:5]([NH2:7])=[O:6])([CH3:4])[CH3:3].[F:20][C:21]1[CH:22]=[C:23]([C@@H:8]([C:9]2[N:13]([CH3:14])[CH:12]=[N:11][CH:10]=2)[NH:7][S@@:5]([C:2]([CH3:1])([CH3:3])[CH3:4])=[O:6])[CH:24]=[CH:25][C:26]=1[O:27][CH3:28]
|
Name
|
(3-fluoro-4-methoxyphenyl)magnesium bromide
|
Quantity
|
2.717 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1OC)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at −10° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by reverse phase chromatography (eluting with 0-65% MeCN/water)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)S(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1OC)[C@H](N[S@](=O)C(C)(C)C)C1=CN=CN1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 315 mg | |
YIELD: PERCENTYIELD | 13.71% | |
YIELD: CALCULATEDPERCENTYIELD | 27.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |